BenchChemオンラインストアへようこそ!

(S)-methyl 3-hydroxyhexanoate

Enzyme engineering Alcohol dehydrogenase Substrate specificity

(S)-Methyl 3-hydroxyhexanoate (CAS 66997-70-4), systematically named methyl (3S)-3-hydroxyhexanoate, is a chiral β-hydroxy ester with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol. This compound features a defined (S)-configuration at the C3 stereocenter, a hydroxyl group, and a methyl ester functionality, establishing it as a bifunctional chiral building block for asymmetric synthesis.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 66997-70-4
Cat. No. B3192970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 3-hydroxyhexanoate
CAS66997-70-4
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)OC)O
InChIInChI=1S/C7H14O3/c1-3-4-6(8)5-7(9)10-2/h6,8H,3-5H2,1-2H3/t6-/m0/s1
InChIKeyACCRBMDJCPPJDX-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Methyl 3-Hydroxyhexanoate (CAS 66997-70-4) Procurement-Grade Chiral β-Hydroxy Ester: Structural Identity and Baseline Characteristics


(S)-Methyl 3-hydroxyhexanoate (CAS 66997-70-4), systematically named methyl (3S)-3-hydroxyhexanoate, is a chiral β-hydroxy ester with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol . This compound features a defined (S)-configuration at the C3 stereocenter, a hydroxyl group, and a methyl ester functionality, establishing it as a bifunctional chiral building block for asymmetric synthesis . The compound is distinct from its racemic counterpart methyl 3-hydroxyhexanoate (CAS 21188-58-9) and its (R)-enantiomer (CAS 109053-86-3), with stereochemical purity being the critical determinant of its utility in stereoselective transformations [1].

Why Generic Substitution of (S)-Methyl 3-Hydroxyhexanoate with Racemic Mixtures or Alternative Esters Compromises Experimental Reproducibility


Substituting (S)-methyl 3-hydroxyhexanoate with racemic methyl 3-hydroxyhexanoate, its (R)-enantiomer, or alternative alkyl esters (e.g., ethyl 3-hydroxyhexanoate) introduces uncontrolled variables that undermine experimental validity. The (S)- and (R)-enantiomers exhibit distinct interactions with chiral stationary phases during chromatographic separation and display differential reactivity and interactions with biological systems . In enzymatic transformations, wild-type Candida parapsilosis alcohol dehydrogenase (cpADH5) does not accept methyl 3-hydroxyhexanoate as a substrate [1], and engineered variants demonstrate enantiopreference inversion that renders stereochemical identity non-negotiable [2]. Furthermore, the methyl ester moiety confers distinct physicochemical properties (lower molecular weight: 146.18 vs. 160.21 g/mol for ethyl analog; LogP: 0.71) that affect solubility, volatility, and reactivity profiles relative to longer-chain esters [3]. These stereochemical and structural parameters are not interchangeable; selecting the incorrect form invalidates comparative data, compromises synthetic pathway fidelity, and introduces batch-to-batch variability in downstream applications.

Quantitative Differentiation Evidence for (S)-Methyl 3-Hydroxyhexanoate: Comparator-Based Performance Data for Procurement Decision-Making


Enzymatic Substrate Acceptance: Wild-Type cpADH5 Discriminates Against Methyl 3-Hydroxyhexanoate Relative to Shorter-Chain Homologs

Wild-type Candida parapsilosis alcohol dehydrogenase (cpADH5), an S-selective enzyme, exhibits a strict chain-length cutoff: it does not accept methyl 3-hydroxyhexanoate as a substrate, whereas methyl 3-hydroxypentanoate is converted. This discriminatory behavior establishes that (S)-methyl 3-hydroxyhexanoate occupies a distinct substrate acceptance boundary that can only be overcome through targeted protein engineering [1].

Enzyme engineering Alcohol dehydrogenase Substrate specificity Biocatalysis

Engineered cpADH5 W286A Variant: 5.5-Fold Vmax Enhancement and 9.6-Fold Km Reduction for Methyl 3-Hydroxyhexanoate Conversion

The W286A single-point mutant of cpADH5 was engineered to overcome the wild-type enzyme's inability to accommodate methyl 3-hydroxyhexanoate. Kinetic characterization demonstrated a 5.5-fold increase in Vmax and a 9.6-fold decrease in Km compared to wild-type baseline parameters, representing a catalytic efficiency improvement of approximately 52-fold [1][2].

Enzyme kinetics Protein engineering Michaelis-Menten parameters Biocatalytic efficiency

Whole-Cell Biocatalytic Production: Engineered P450 BM3 YE_M1_2 Variant Increases Methyl 3-Hydroxyhexanoate Yield 1.5-Fold Versus Wild-Type

In a whole-cell cascade reaction system coupling engineered P450 BM3 and cpADH5 variants, the P450 BM3 YE_M1_2 variant (carrying R47S/Y51W/T235S/N239R/I401M mutations) produced 2.75 mM methyl 3-hydroxyhexanoate from methyl hexanoate, representing a 1.5-fold yield increase compared to wild-type P450 BM3 (1.8 mM) [1][2]. Total product formation reached 2.06 mM with co-expressed FhuA channel protein and co-solvent addition [1].

Whole-cell biocatalysis Cascade reaction P450 monooxygenase Process intensification

Synthetic Utility: (S)-Methyl 3-Hydroxyhexanoate Serves as a Validated Intermediate for Laulimalide Anticancer Agent Synthesis

(S)-Methyl 3-hydroxyhexanoate and its corresponding free acid 3-hydroxyhexanoate are established intermediates in the synthesis of laulimalide, a marine-derived macrolide natural product [1][2]. Laulimalide is a potent microtubule-stabilizing cytotoxic agent that exhibits antiproliferative activity against drug-sensitive cancer cell lines (MDA-MB-435, SK-OV-3) with IC₅₀ values ranging from 3 to 30 nM depending on the cell line tested [3]. Laulimalide binds to tubulin at a site distinct from taxoid-binding agents and demonstrates synergistic microtubule polymerization when combined with paclitaxel [3].

Anticancer drug synthesis Marine natural product Microtubule stabilizer Chiral building block

Enantiopreference Inversion: L119M/W286S Double Mutant Exhibits S-Enantiomer Activity Decrease ≥99% While R-Enantiomer Activity Increases >20-Fold

Simultaneous saturation mutagenesis at positions L119 and W286 of cpADH5 yielded a double mutant (L119M/W286S) that exhibited dramatic enantiopreference inversion. For methyl 3-hydroxybutyrate, activity toward the S-enantiomer decreased by ≥99%, while activity toward the R-enantiomer improved by >20-fold [1]. Although this specific inversion was characterized for the butyrate analog, the same double mutant displayed >30-fold improved activity toward methyl 3-hydroxyoctanoate [1], establishing a chain-length-dependent enantiopreference profile that underscores the necessity of stereochemically defined (S)-methyl 3-hydroxyhexanoate for consistent enzyme-substrate pairing.

Enantioselectivity Enzyme engineering Chiral discrimination Alcohol dehydrogenase

Structural Distinction: (S)-Methyl 3-Hydroxyhexanoate Versus Ethyl 3-Hydroxyhexanoate in Pharmaceutical Intermediate Applications

(S)-Methyl 3-hydroxyhexanoate (MW 146.18 g/mol; LogP 0.71) differs structurally from ethyl 3-hydroxyhexanoate (CAS 2305-25-1; MW 160.21 g/mol) [1]. While ethyl 3-hydroxyhexanoate has demonstrated antiviral activity against Coxsackievirus B with an EC₅₀ of 1.2 μM in vitro [2], (S)-methyl 3-hydroxyhexanoate serves as a validated intermediate for laulimalide anticancer agent synthesis [3]. The methyl ester's lower molecular weight and distinct lipophilicity profile influence its solubility and reactivity characteristics relative to the ethyl analog, making the two compounds non-substitutable for applications requiring specific physicochemical properties.

Ester moiety comparison Pharmaceutical intermediate Molecular weight Lipophilicity

Optimal Research and Industrial Application Scenarios for (S)-Methyl 3-Hydroxyhexanoate Based on Quantitative Evidence


Enzyme Engineering and Directed Evolution Studies Requiring Quantifiable Substrate Acceptance Cutoffs

Researchers developing or optimizing alcohol dehydrogenases for medium-chain methyl 3-hydroxyalkanoate conversion should select (S)-methyl 3-hydroxyhexanoate as a benchmark substrate. The wild-type cpADH5 enzyme exhibits a strict chain-length cutoff at C6, providing a clear binary discrimination threshold (no conversion detected) that is ideal for screening engineered variants. The W286A mutant's 5.5-fold Vmax increase and 9.6-fold Km decrease provide validated quantitative benchmarks for evaluating new enzyme variants [1][2].

Whole-Cell Biocatalytic Cascade Development for Hydroxy-Fatty Acid Methyl Ester Production

Process development teams engineering whole-cell biocatalytic cascades should procure (S)-methyl 3-hydroxyhexanoate as a reference standard and target product. The documented 1.5-fold yield improvement (2.75 mM vs. 1.8 mM) achieved with the P450 BM3 YE_M1_2 variant establishes a reproducible performance baseline for process optimization and scale-up evaluation in methyl 3-hydroxyhexanoate production [1][2].

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates and Natural Product Building Blocks

Medicinal chemistry and natural product synthesis groups should utilize (S)-methyl 3-hydroxyhexanoate as a stereochemically defined chiral synthon for constructing bioactive molecules. Its validated role as an intermediate in laulimalide synthesis—a microtubule-stabilizing anticancer agent with IC₅₀ values of 3-30 nM against cancer cell lines—demonstrates its utility in high-value pharmaceutical intermediate preparation [1][2]. The (S)-configuration is essential for downstream stereochemical fidelity [3].

Enantioselectivity and Stereochemical Discrimination Studies

Investigators studying enzyme enantiopreference or chiral recognition mechanisms should procure enantiopure (S)-methyl 3-hydroxyhexanoate rather than racemic mixtures. The documented >99% activity decrease for the S-enantiomer and >20-fold improvement for the R-enantiomer in the cpADH5 L119M/W286S double mutant demonstrates that enzyme active sites can exhibit extreme stereochemical discrimination [1]. Use of racemic material would obscure these effects and compromise data interpretability.

Quote Request

Request a Quote for (S)-methyl 3-hydroxyhexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.